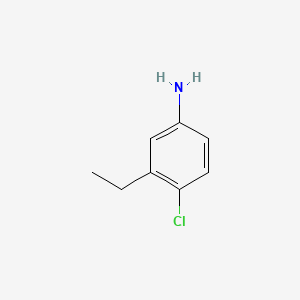

4-Chloro-3-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-chloro-3-ethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 |

InChI Key |

RFPXQROYDXYJFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 3 Ethylaniline and Analogues

Precursor Selection and Strategic Reaction Pathways

The creation of 4-chloro-3-ethylaniline (B6227273) is typically achieved through a multi-step pathway, culminating in the reduction of a nitroaromatic precursor. A common and logical precursor for this synthesis is 2-chloro-1-ethyl-4-nitrobenzene. chemspider.comchemscene.comachemblock.com The strategic placement of the chloro, ethyl, and nitro groups in this precursor is designed to yield the desired this compound isomer upon reduction of the nitro group.

Electrophilic Aromatic Substitution Approaches

The assembly of the precursor, 2-chloro-1-ethyl-4-nitrobenzene, relies on fundamental principles of electrophilic aromatic substitution. The order in which the substituents are introduced is critical. A plausible synthetic route begins with ethylbenzene (B125841).

Nitration of Ethylbenzene: The ethyl group is an activating, ortho-, para-directing substituent. Nitration of ethylbenzene using a mixture of nitric acid and sulfuric acid would yield a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. The para isomer is typically the major product and can be separated.

Chlorination of 4-Nitroethylbenzene: In this intermediate, the ethyl group is an ortho-, para-director, while the nitro group is a strong deactivator and a meta-director. libretexts.orguomustansiriyah.edu.iq Both groups direct the incoming electrophile (chlorine) to the same position: ortho to the ethyl group and meta to the nitro group. This concerted directing effect leads to the regioselective formation of the desired precursor, 2-chloro-1-ethyl-4-nitrobenzene.

This strategic sequence ensures the correct 1,2,4-substitution pattern required before the final reduction step.

Reduction of Nitroaromatic Precursors

The conversion of the nitro group in 2-chloro-1-ethyl-4-nitrobenzene to an amino group is the final key step in synthesizing this compound. This transformation can be accomplished through various reduction methods, most notably catalytic hydrogenation and chemical reduction. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitroarenes. vedantu.com This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium Catalysis: Palladium, particularly when supported on carbon (Pd/C), is one of the most common and effective catalysts for this transformation. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The high activity of palladium catalysts often allows the reaction to proceed at room temperature and atmospheric pressure, although elevated pressures can be used to increase the reaction rate. researchgate.netbohrium.com

Platinum Catalysis: Platinum catalysts, such as platinum(IV) oxide (PtO2, Adams' catalyst) or platinum on carbon, are also highly effective for the hydrogenation of nitro groups. wikipedia.orgresearchgate.netacs.org These catalysts are known for their high activity and can be used to reduce a wide variety of substituted nitroarenes. core.ac.uk The choice between palladium and platinum may depend on the presence of other functional groups in the molecule and desired chemoselectivity. iitm.ac.in

| Catalyst | Typical Conditions | Key Characteristics |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Solvent (Ethanol, Methanol (B129727), Ethyl Acetate), Room Temperature | Highly efficient, widely used, good functional group tolerance, may cause dehalogenation in some cases. commonorganicchemistry.comresearchgate.net |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Solvent (Ethanol, Acetic Acid), Room Temperature | Very active catalyst, effective for a broad range of nitro compounds, can sometimes reduce the aromatic ring under harsh conditions. wikipedia.orgechemi.com |

Besides catalytic hydrogenation, several chemical reducing agents are effective for converting nitroarenes to anilines. These methods are often used when specific functional groups are incompatible with hydrogenation conditions or when access to high-pressure equipment is limited.

Metal-Acid Systems: The classic Béchamp reduction, using iron filings in the presence of a small amount of acid (like HCl or acetic acid), is a cost-effective and reliable method for large-scale industrial synthesis. vedantu.comshaalaa.comdoubtnut.comcommonorganicchemistry.com The reaction is heterogeneous, and the true reducing agent is believed to be ferrous chloride (FeCl2), which is generated in situ. Similarly, tin (Sn) or zinc (Zn) in hydrochloric acid are also effective. masterorganicchemistry.comresearchgate.net

Other Reagents: Tin(II) chloride (SnCl2) provides a mild method for reducing nitro groups and is often used for substrates sensitive to strongly acidic conditions. researchgate.netechemi.com Sodium sulfide (B99878) (Na2S) or sodium dithionite (B78146) (Na2S2O4) are other alternatives that can offer different selectivity profiles. commonorganicchemistry.comresearchgate.net

| Reagent/System | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| Fe / HCl (or Acetic Acid) | Aqueous Ethanol, Reflux | Cost-effective, industrially scalable, workup can be cumbersome. vedantu.comnih.gov |

| SnCl₂ / HCl | Ethanol, Reflux | Milder than other metal-acid systems, good for sensitive substrates. researchgate.net |

| Zn / HCl (or Acetic Acid) | Aqueous Ethanol | Effective, but can sometimes lead to over-reduction. masterorganicchemistry.comresearchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous Alcohol, Moderate Temperature | Useful alternative under neutral or basic conditions. researchgate.net |

Halogenation and Alkylation Strategies

Direct functionalization of an aniline (B41778) precursor presents significant regioselectivity challenges. The powerful activating and ortho-, para-directing nature of the amino group makes controlled, mono-substitution difficult.

Halogenation: Direct chlorination of an aniline derivative often leads to multiple substitutions. To control this, the reactivity of the amino group is typically attenuated by converting it into an amide, such as an acetanilide. masterorganicchemistry.com This protecting group makes the ring less reactive and its steric bulk favors substitution at the para position. masterorganicchemistry.com The amino group can be regenerated later by hydrolysis.

Alkylation: Friedel-Crafts alkylation is generally not feasible on anilines. vedantu.com The lone pair on the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. vedantu.com This is a primary reason why the alkyl group is typically introduced onto the ring before the formation of the amine.

Regioselective Synthesis Considerations and Control

The successful synthesis of a specific polysubstituted benzene (B151609) isomer like this compound is entirely dependent on the control of regioselectivity at each step. This control is dictated by the electronic properties (activating/deactivating) and directing effects (ortho-, para-, or meta-) of the substituents already present on the ring. libretexts.orgvedantu.com

The directing effects of the relevant functional groups are summarized below:

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -C₂H₅ (Ethyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

The synthetic strategy leverages these effects. By starting with ethylbenzene (an ortho-, para-director) and introducing the nitro group first, the para-product can be isolated. libretexts.org In the subsequent chlorination step, both the ethyl group (ortho-directing) and the nitro group (meta-directing) guide the chlorine atom to the desired position, ensuring the formation of 2-chloro-1-ethyl-4-nitrobenzene with high regioselectivity. The final reduction of the nitro group to an amine does not alter the substitution pattern on the ring, thus yielding the target molecule, this compound. This carefully planned sequence is essential to avoid the formation of undesired isomers. libretexts.org

Reaction Condition Optimization and Process Parameters (e.g., temperature, solvent, catalysts)

The synthesis of this compound and its analogues is highly dependent on the precise control of reaction conditions. Optimization of parameters such as temperature, solvent, and catalysts is crucial for achieving high yields and purity. A common precursor for similar compounds, such as 4-chloro-3-methylaniline (B14550), is 2-chloro-5-nitrotoluene, which can be reduced via catalytic hydrogenation. wipo.int In one such process, the reaction is carried out using a platinum catalyst at a temperature of 85-120°C and a pressure of 0.7-1.2 MPa. wipo.int

For the synthesis of various primary anilines from arylboronic acids, a general procedure involves using reduced graphene oxide/copper nanoparticles (RGO/Cu NPs) as a catalyst with potassium carbonate as a base in a methanol solvent. The mixture is stirred under reflux conditions at 60°C for approximately 21 hours. chemicalbook.com

Palladium-catalyzed reactions are also prevalent in the synthesis of anilines. These processes can achieve excellent selectivity for monoarylation under mild conditions, sometimes even at room temperature, by using bulky biarylphosphine ligands. organic-chemistry.org Another approach involves a copper iodide (CuI) catalyst with bisaryl oxalic diamides as ligands for the amination of aryl chlorides, which proceeds at 105-120°C. organic-chemistry.org

In the synthesis of more complex analogues like 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline), the process involves a multi-step reaction. An initial condensation reaction is performed by heating 2,6-diethylaniline (B152787) with hydrochloric acid and formalin to 90°C for 4 hours. google.com The subsequent chlorination reaction can be conducted over a broad temperature range of 0°C to 70°C for 10 to 30 hours. google.com

The following table summarizes key reaction parameters for the synthesis of various chloroaniline analogues.

| Target Compound | Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| 4-Chloro-3-methylaniline | 2-Chloro-5-nitrotoluene | Platinum | - | 85-120 | 0.7-1.2 | - | - |

| 4-Chloro-3-methylaniline | 3-Methylaniline | - | - | - | - | 95 | 99 (GC) |

| 4-Chloroaniline (B138754) | Arylboronic acid | RGO/Cu NPs | Methanol | 60 | - | 92 | - |

| Primary (Hetero)aryl Amines | Aryl chlorides | CuI | - | 105-120 | - | - | - |

| 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) | 4,4'-methylene-bis-(2,6-diethylaniline) & Chlorine | - | - | 0-70 | - | 82.1 | 98.2 (HPLC) |

Purification and Isolation Methodologies in Synthetic Protocols (e.g., extraction, chromatography)

Effective purification and isolation are critical steps in synthetic protocols to ensure the final product meets the required purity standards. For chloroaniline derivatives, a combination of extraction, distillation, chromatography, and recrystallization is often employed.

After synthesis, the crude product is often subjected to a work-up procedure. For instance, in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline), the reaction mixture is neutralized with liquid caustic soda, followed by water separation to obtain the crude product. google.com The purification of chloroanilines can present challenges like decomposition and tar formation during distillation. google.com A patented method to overcome this involves vacuum distillation in the presence of an alkali metal chromate (B82759) or dichromate (0.3 to 2.0 weight percent), which yields a pure and stable chloroaniline. google.com

Chromatography is a powerful technique for separating complex mixtures of isomers. High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis and purification of chloroanilines. nih.govsielc.com The separation of mono- and dichloroaniline isomers can be optimized by adjusting parameters such as the organic modifier concentration in the mobile phase, the pH, and the concentration of ion-interaction reagents. nih.gov A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) and a triethylamine/orthophosphoric acid buffer (pH 3.0) can effectively separate 2-, 3-, and 4-chloroaniline. merckmillipore.com

Gas chromatography (GC) is another key analytical method for determining the concentration of aniline derivatives. epa.gov Method 8131 from the EPA details the use of a gas chromatograph with a nitrogen-phosphorus detector (GC/NPD) for this purpose. epa.gov For purification after synthesis, column chromatography on silica (B1680970) gel is a common practice. chemicalbook.com

Recrystallization is a final purification step to obtain high-purity crystalline products. Solvents such as hexane (B92381) or toluene (B28343) are used to dissolve the crude product, which is then decolorized with activated carbon, cooled to induce crystallization, filtered, and dried. google.com

The table below outlines typical conditions for the chromatographic separation of chloroanilines.

| Technique | Column | Mobile Phase | Detection | Target Analytes |

| HPLC | Purospher® STAR RP-18 endcapped (5μm) | Acetonitrile / Triethylamine & Orthophosphoric acid buffer (pH 3.0) | UV 220 nm | 2-, 3-, and 4-Chloroaniline |

| HPLC | Newcrom R1 | Acetonitrile / Water / Phosphoric acid | - | 4-Chloroaniline |

| GC | Fused silica capillary column | - | Nitrogen Phosphorus Detector (NPD) | Aniline and derivatives |

Development of Novel Synthetic Innovations and Green Chemistry Approaches (e.g., ionic liquids)

In recent years, significant research has focused on developing more sustainable and environmentally friendly synthetic routes for anilines, aligning with the principles of green chemistry. These innovations aim to reduce the use of hazardous organic solvents, decrease energy consumption, and simplify reaction and purification procedures.

Microwave-assisted synthesis represents a significant advancement. A novel method for producing anilines from activated aryl halides using microwave heating in an ammonium (B1175870) hydroxide (B78521) solution has been developed. tandfonline.com This approach eliminates the need for transition metals, ligands, and organic solvents, offering a more efficient and eco-friendly alternative for synthesizing important pharmaceutical building blocks. tandfonline.com The reactions are often complete within minutes, showcasing the value of microwave assistance in developing greener synthetic pathways. tandfonline.com

Ionic liquids (ILs) are emerging as green alternatives to volatile organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. rsc.orgauctoresonline.orgnih.gov They can function as both the solvent and catalyst in chemical reactions. auctoresonline.orgnih.gov The use of ionic liquids has been explored for the N-alkylation of anilines, which is a key step in the synthesis of many industrial intermediates. rsc.org This method provides a simple and efficient pathway for preparing N-monoalkyl-substituted anilines. rsc.org The synthesis of ionic liquids themselves involves steps like the protonation of an amine or quaternization reactions, followed by anion exchange, allowing for the creation of task-specific ILs tailored for particular reactions. auctoresonline.orgrsc.org The use of ILs can simplify product separation, as the low volatility of the ionic liquid allows for the removal of volatile organic components by vacuum distillation. nih.gov

Other green approaches include using CuI-nanoparticles to catalyze the synthesis of anilines from aryl halides in the absence of organic solvents. organic-chemistry.org Furthermore, theoretical analyses support the development of environmentally friendly methods, such as the reduction of nitrobenzene (B124822) to aniline using activated carbon and water instead of traditional metal catalysts and hydrogen gas. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Ethylaniline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-Chloro-3-ethylaniline (B6227273) in substitution reactions is a nuanced interplay of the directing effects of its substituents. The potent ortho, para-directing amino group is the primary determinant of the position of electrophilic attack. The positions ortho to the amino group are C-2 and C-6, and the para position is C-5. Given the substitution pattern, the C-2, C-5, and C-6 positions are the most likely sites for electrophilic substitution.

In contrast, nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group. In this compound, the chlorine atom is the potential leaving group. However, the absence of strongly activating nitro groups at the ortho or para positions (C-3 and C-5) means that direct nucleophilic displacement of the chlorine is challenging and requires harsh reaction conditions or metal catalysis. Reactions of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various anilines proceed via an addition-elimination mechanism, underscoring the need for strong activation for SNAr reactions. researchgate.net

| Reaction Type | Reagents | Position of Substitution | Product | Ref. |

| Electrophilic Substitution | Generic Electrophile (E⁺) | C-2, C-5, C-6 | 2/5/6-E-4-Chloro-3-ethylaniline | quora.com |

| Nucleophilic Substitution | Generic Nucleophile (Nu⁻) | C-4 (difficult) | 4-Nu-3-ethylaniline | researchgate.net |

Oxidation and Reduction Transformations

The oxidation of substituted anilines can yield a variety of products depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can lead to the formation of azoxybenzenes, azobenzenes, and nitrobenzenes. tsijournals.comacs.org Studies on the electrochemical oxidation of anilines show that the process can occur at both the nitrogen atom and the aromatic nucleus, leading to coupled products like benzidine (B372746) derivatives or hydroxylated species. tsijournals.com The specific oxidation products of this compound are contingent on the precise reagents used, with potential pathways involving the formation of radical cations as intermediates. umn.edu

Reduction reactions involving this compound primarily target two functionalities: the nitro group in its precursor or the chloro substituent. The synthesis of chloroanilines is commonly achieved through the reduction of the corresponding chloronitrobenzenes. wikipedia.orggoogle.com For instance, the catalytic hydrogenation of p-chloronitrobenzene is a standard method for producing p-chloroaniline. mdpi.com Similarly, this compound would be synthesized from 1-chloro-2-ethyl-4-nitrobenzene. Conversely, under specific conditions, such as those found in methanogenic aquifers, chloroanilines can undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. osti.gov This process is typically microbial and sequential. osti.gov

| Transformation | Reagents/Conditions | Typical Products | Ref. |

| Oxidation | H₂O₂, Base | Substituted Azoxybenzenes, Nitrobenzenes | acs.org |

| Oxidation | Electrochemical (Pt anode) | Benzidines, Hydroxyanilines, Azobenzenes | tsijournals.com |

| Reduction (of precursor) | H₂, Catalyst (e.g., Metal) | This compound | google.commdpi.com |

| Reduction (Dehalogenation) | Anaerobic microorganisms | 3-Ethylaniline | osti.gov |

Coupling Reactions for Complex Molecular Architectures

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecules. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, is particularly relevant. wikipedia.orglibretexts.org This reaction couples aryl halides with amines. This compound could act as the amine component, coupling with other aryl halides, or, more commonly, the aryl halide component, coupling with other amines, amides, or carbamates. wikipedia.orgresearchgate.net The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include aryl chlorides, which are often less reactive than bromides or iodides. organic-chemistry.orgbeilstein-journals.org

Similarly, in Suzuki coupling reactions, an aryl halide is coupled with an organoboron reagent. This compound can serve as the aryl halide partner, reacting with various boronic acids in the presence of a palladium catalyst to form C-C bonds, leading to the synthesis of substituted biaryls. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) source + Phosphine Ligand (e.g., X-Phos) | N-Aryl-4-chloro-3-ethylaniline or 4-Amino-N-(aryl)-3-ethylaniline | researchgate.netbeilstein-journals.org |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | 4-Aryl(or Vinyl)-3-ethylaniline | mdpi.com |

Reactivity with Diverse Organic Substrates and Reagents

The amino group of this compound is a key site for various chemical transformations. One of the most fundamental reactions of primary anilines is diazotization. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻). orgsyn.orggoogle.com

These diazonium salts are highly versatile synthetic intermediates. They can undergo a variety of Sandmeyer-type reactions to replace the diazonium group with other substituents (e.g., -Cl, -Br, -CN, -OH). They are also excellent electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, in electrophilic aromatic substitution reactions known as azo coupling. researchgate.net The coupling of diazotized 4-chloroaniline (B138754) with a 1,2,4-triazole (B32235) derivative has been reported to produce azo dyes in high yields. researchgate.net

Another common reaction is acylation, where the amino group acts as a nucleophile, reacting with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to synthesize biologically active amide compounds.

| Reaction | Reagents | Intermediate/Product | Application | Ref. |

| Diazotization | NaNO₂, HCl (0–5 °C) | 4-Chloro-3-ethylbenzenediazonium chloride | Synthesis of other substituted benzenes | orgsyn.orggoogle.com |

| Azo Coupling | Diazonium salt + Electron-rich arene | Azo compound (dye) | Dye synthesis | researchgate.net |

| Acylation | Acyl chloride or Anhydride | N-(4-Chloro-3-ethylphenyl)amide | Protection of amino group, synthesis of amides | N/A |

Spectroscopic Characterization and Computational Chemistry Investigations

Vibrational Spectroscopy Analysis

At present, specific experimental Fourier Transform Infrared (FT-IR) spectroscopic data for 4-Chloro-3-ethylaniline (B6227273) is not available in the public domain. However, based on the analysis of structurally similar molecules, such as 4-chloro-3-methylaniline (B14550) and p-chloro-N-ethylaniline, the expected characteristic vibrational frequencies can be predicted.

Key expected vibrations would include:

N-H stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear in the 2850-2960 cm⁻¹ region.

C=C stretching: The aromatic ring would show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

N-H bending: The in-plane bending vibration of the N-H bond is anticipated around 1600-1650 cm⁻¹.

C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond would likely be observed in the 1250-1360 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the region of 600-800 cm⁻¹, which can be sensitive to the substitution pattern on the benzene (B151609) ring.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Asymmetric Stretching | ~3400-3500 |

| Amine (NH₂) | Symmetric Stretching | ~3300-3400 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (ethyl) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Amine (NH₂) | Bending | 1600-1650 |

| Aromatic C-N | Stretching | 1250-1360 |

| C-Cl | Stretching | 600-800 |

Predicted FT-IR data for this compound based on analogous compounds.

For this compound, the FT-Raman spectrum would be expected to show strong signals for:

Aromatic ring vibrations: The symmetric "breathing" mode of the benzene ring would be a prominent feature.

C-C stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring and the ethyl group.

C-Cl stretching: This bond would also be Raman active.

Computational studies on similar molecules have been successful in predicting Raman activities, which generally show good agreement with experimental data.

The acquisition of experimental FT-IR and FT-Raman spectra for this compound would typically involve standard procedures. For FT-IR, the sample could be analyzed as a neat liquid between salt plates (e.g., KBr or NaCl) or as a KBr pellet if the compound is a solid. For FT-Raman, the sample is usually placed in a glass capillary tube and irradiated with a near-infrared laser.

Interpretation of the resulting spectra would involve the assignment of observed vibrational bands to specific molecular motions. This is often aided by computational chemistry, which can calculate the theoretical vibrational frequencies and their corresponding intensities. By comparing the experimental and calculated spectra, a detailed and reliable assignment of the vibrational modes can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While a specific experimental ¹H NMR spectrum for this compound is not available, predictions can be made based on established chemical shift principles and data from analogous compounds.

The expected signals in the ¹H NMR spectrum are:

Aromatic protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). Their splitting patterns (doublets, triplets, or multiplets) will be determined by their coupling with neighboring protons. The proton ortho to the amino group is expected to be the most upfield, while the proton between the chloro and ethyl groups will likely be the most downfield in this region.

Amino protons: The two protons of the amino group (NH₂) would likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent and concentration.

Ethyl group protons: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons. These signals are expected in the aliphatic region of the spectrum.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 6.5-7.5 | Multiplet |

| Amino (NH₂) | Variable | Broad Singlet |

| Methylene (-CH₂-) | ~2.5-2.8 | Quartet |

| Methyl (-CH₃) | ~1.1-1.3 | Triplet |

Predicted ¹H NMR data for this compound.

A ¹³C NMR spectrum of this compound would provide information on all the carbon atoms in the molecule. Based on the structure, eight distinct carbon signals are expected.

The predicted chemical shifts for the carbon atoms are:

Aromatic carbons: Six signals are expected for the six carbons of the benzene ring. The carbon atom attached to the amino group (C-N) would be the most upfield among the substituted carbons, while the carbon attached to the chlorine atom (C-Cl) would be significantly downfield. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.

Ethyl group carbons: The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum, with the methylene carbon being further downfield.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-N (Aromatic) | ~140-150 |

| C-Cl (Aromatic) | ~120-130 |

| C-C₂H₅ (Aromatic) | ~135-145 |

| Aromatic CH | ~115-130 |

| Methylene (-CH₂) | ~20-30 |

| Methyl (-CH₃) | ~10-20 |

Predicted ¹³C NMR data for this compound.

Correlation Spectroscopy for Detailed Structural Assignments

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, also known as correlation spectroscopy, is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule's NMR spectrum. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space connectivities between nuclei, which is crucial for elucidating the precise structure of this compound.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group. It would also reveal correlations between the neighboring aromatic protons on the benzene ring.

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum maps each proton signal to the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that has a proton bound to it.

HMBC (¹H-¹³C Long-Range Correlation): HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the methylene protons of the ethyl group would show HMBC correlations to the aromatic carbons C2, C3, and C4, confirming the position of the ethyl substituent on the ring.

The expected correlations from these 2D NMR experiments provide a detailed and robust structural confirmation of this compound.

| Expected 2D NMR Correlations for this compound | |

| Experiment | Expected Key Correlations |

| COSY (¹H-¹H) | - CH₂ protons ↔ CH₃ protons of the ethyl group- H2 ↔ H6- H5 ↔ H6 |

| HSQC (¹H-¹³C) | - CH₂ protons ↔ Methylene carbon- CH₃ protons ↔ Methyl carbon- H2 ↔ C2- H5 ↔ C5- H6 ↔ C6 |

| HMBC (¹H-¹³C) | - CH₂ protons ↔ C2, C3, C4, Methyl carbon- H2 ↔ C3, C4, C6- H5 ↔ C1, C3, C4- H6 ↔ C1, C2, C4, C5 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₈H₁₀ClN), the molecular weight is approximately 155.62 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum would exhibit a molecular ion peak (M⁺˙) at m/z 155. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2)⁺˙ will be observed at m/z 157 with an intensity of about one-third of the molecular ion peak. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion is governed by the stability of the resulting ions and neutral fragments. chemguide.co.uk Common fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group can lead to the formation of a [M - 15]⁺ ion at m/z 140.

Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion at m/z 126.

Loss of a chlorine atom (•Cl): This fragmentation produces an ion at m/z 120. nih.gov

Loss of hydrogen chloride (HCl): A peak corresponding to [M - 36]⁺ may also be observed. nih.gov

Predicted mass-to-charge ratios for various adducts of this compound are also available, such as [M+H]⁺ at m/z 156.05745 and [M+Na]⁺ at m/z 178.03939. uni.lu

| Predicted/Expected Mass Spectrometry Fragments for this compound | |

| m/z Value | Proposed Fragment Identity |

| 157 | [M+2]⁺˙ (Isotope peak due to ³⁷Cl) |

| 155 | [M]⁺˙ (Molecular ion with ³⁵Cl) |

| 140 | [M - CH₃]⁺ |

| 126 | [M - C₂H₅]⁺ |

| 120 | [M - Cl]⁺ |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted anilines provides insight into the expected structural features. For example, the crystal structure of 4-chloro-2-iodoaniline shows a C—Cl bond length of 1.755 (6) Å. nih.gov Studies on other chloroaniline derivatives reveal that the crystal packing is often dominated by intermolecular interactions such as N-H···N or N-H···Cl hydrogen bonds. researchgate.net These interactions organize the molecules into specific motifs, such as chains or layers. nih.govresearchgate.net In the solid state of this compound, similar hydrogen bonding involving the amino group is expected to be a primary determinant of the crystal packing. Additionally, weaker interactions, such as π-stacking between aromatic rings and halogen···halogen contacts, may further stabilize the crystal structure. nih.govresearchgate.net

Quantum Chemical Computations

Quantum chemical computations are theoretical methods used to predict and analyze molecular structures, energies, and properties. These calculations complement experimental data and provide insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and electronic property calculations of aniline (B41778) derivatives. researchgate.netscispace.com

DFT calculations can predict key structural parameters and electronic properties:

Optimized Geometry: The calculations yield the most stable (lowest energy) conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For molecules like 3-chloro-4-methyl aniline, DFT methods have been shown to provide geometric parameters that are in good agreement with experimental values for the parent aniline molecule. researchgate.net

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.

| Typical DFT (B3LYP) Calculated Properties for a Chloro-Aniline Derivative | |

| Parameter | Typical Calculated Value/Property |

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length | ~1.40 Å |

| HOMO Energy | Negative value (e.g., ~ -5.5 eV) |

| LUMO Energy | Negative or small positive value (e.g., ~ -0.5 eV) |

| HOMO-LUMO Gap | ~5.0 eV |

Ab initio methods, such as the Hartree-Fock (HF) theory, are calculations based on first principles of quantum mechanics without using empirical parameters. wayne.edu The HF method provides a foundational approximation of the multi-electron wavefunction and is often used as a starting point for more advanced calculations. pennylane.ai

While the HF method is fundamental for calculating molecular geometries and vibrational frequencies, it does not account for electron correlation as comprehensively as DFT or other post-HF methods. researchgate.net Consequently, results from DFT methods like B3LYP are often found to be in better agreement with experimental data for molecular vibrational problems compared to the scaled Hartree-Fock approach. researchgate.net Nevertheless, HF calculations remain a valuable tool, often used in comparative studies alongside DFT to assess the impact of electron correlation on molecular properties. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.com It is a valuable tool for identifying the distribution of charge and predicting a molecule's reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is typically color-coded:

Red/Yellow: Regions of negative potential, indicating high electron density. These are sites susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen and chlorine atoms. chegg.com

Blue: Regions of positive potential, indicating electron deficiency. These are sites for nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive region. researchgate.net

Green: Regions of neutral or near-zero potential, typically found over the carbon atoms of the aromatic ring.

The MEP map for this compound would thus highlight the amino group's hydrogen atoms as primary sites for hydrogen bonding interactions, while the lone pair on the nitrogen atom represents a key nucleophilic center. researchgate.net

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. These values are crucial for calculating global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index using Density Functional Theory (DFT). irjweb.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Aniline Derivatives (Theoretical DFT Data) This table presents illustrative data for compounds structurally related to this compound to demonstrate typical values obtained through DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.45 | -0.32 | 5.13 |

| 4-Chloroaniline (B138754) | -5.67 | -0.58 | 5.09 |

| 3-Ethylaniline | -5.31 | -0.25 | 5.06 |

| m-Fluoroaniline | -6.21 | -0.45 | 5.76 |

Hyperconjugative Interactions and Conformational Dynamics

The stability and preferred geometry of this compound are significantly influenced by intramolecular electronic interactions and the rotational freedom of its substituents. These aspects are investigated through the analysis of hyperconjugative interactions and conformational dynamics.

Hyperconjugative Interactions: Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. These interactions, though weaker than resonance effects, play a crucial role in molecular stability. In this compound, several key hyperconjugative interactions are expected:

n(N) → π(C-C): Delocalization of the lone pair of electrons from the nitrogen atom of the amino group into the antibonding π orbitals of the benzene ring. This interaction is characteristic of anilines and contributes significantly to the electronic properties of the aromatic system.

σ(C-H) → π(C-C): Delocalization of electrons from the σ bonds of the ethyl group's C-H and C-C bonds into the π orbitals of the ring.

π(C-C) → σ*(C-Cl): Interaction involving the π-system of the ring and the antibonding orbital of the C-Cl bond.

Natural Bond Orbital (NBO) analysis is a computational method used to study these charge transfer interactions. materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. materialsciencejournal.orgscilit.com

Rotation of the ethyl group around the C(ring)-C(ethyl) bond.

Rotation and inversion of the amino (-NH2) group.

Computational chemistry provides tools to explore this conformational landscape. chemrxiv.org A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. researchgate.net This analysis reveals the most stable conformation (the global minimum on the energy surface) as well as other local minima and the energy barriers that separate them. rsc.org Understanding these dynamics is essential as the molecular conformation can influence its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations in Structural and Interactional Studies

While quantum mechanical calculations like DFT are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of complex processes in systems containing a large number of particles, such as a solute in a solvent. bohrium.com

In the context of this compound, MD simulations can be employed to investigate several key areas:

Solvation and Intermolecular Interactions: An MD simulation can model how this compound interacts with solvent molecules, such as water or organic solvents. By analyzing the simulation trajectory, one can determine the structure of the solvation shell and quantify specific interactions like hydrogen bonds between the amino group and solvent molecules. bohrium.com Radial Distribution Functions (RDFs) can be calculated to find the probability of finding a solvent atom at a certain distance from a solute atom. chemrxiv.org

Structural Stability and Flexibility: The simulation tracks the conformational changes of the molecule over time. Analysis of properties like the root-mean-square deviation (RMSD) can reveal the stability of the molecule's structure. acs.org It can also show the flexibility of different parts of the molecule, such as the ethyl and amino groups, in a dynamic environment.

Interaction with Biomolecules: If this compound is being studied for potential biological activity, MD simulations can be used to model its interaction with a target protein or enzyme. chemrxiv.org These simulations can assess the stability of the molecule within a binding site and identify the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. chemrxiv.org

The general workflow for an MD simulation involves defining an initial system (e.g., one molecule of this compound in a box of water molecules), applying a force field to describe the interatomic potentials, and simulating the system's evolution over a period, typically nanoseconds to microseconds. acs.org The resulting trajectory provides a detailed, atomistic view of the molecule's behavior in a realistic environment.

Applications in Materials Science and Fine Chemical Synthesis

Role as a Precursor in Polymer Chemistry, including Polyanilines

Substituted anilines are crucial monomers for the synthesis of functional polymers, most notably polyanilines (PANI). Polyanilines are a class of conducting polymers with a wide array of applications in areas such as electromagnetic shielding, sensors, and electrochromic devices. The properties of PANI can be finely tuned by incorporating substituents onto the aniline (B41778) monomer unit.

4-Chloro-3-ethylaniline (B6227273) serves as a valuable monomer for creating substituted polyanilines with modified characteristics. The oxidative polymerization of this compound, or its copolymerization with aniline and other aniline derivatives, leads to polymers with distinct properties compared to unsubstituted PANI. conicet.gov.arresearchgate.net

The key influences of the chloro and ethyl substituents are:

Solubility and Processability: The presence of the ethyl group can increase the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the poor solubility of unsubstituted PANI is a major obstacle to its practical application.

Electronic Properties: The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the polymer backbone. This can affect the conductivity and electrochemical behavior of the material. conicet.gov.ar

Morphology: The substitution pattern on the aniline ring can direct the morphology of the polymer during synthesis, influencing whether it forms nanofibers, nanotubes, or granular structures. escholarship.org

The copolymerization of aniline with substituted anilines like N-ethylaniline has been shown to yield materials that synergistically combine the benefits of both monomers, leading to polymers with both high conductivity and good processability. escholarship.org It is through similar copolymerization strategies that this compound can be incorporated to impart specific, desirable traits to the final polymer.

Table 1: Anticipated Effects of this compound as a Monomer in Polyaniline Synthesis

| Property | Influence of Chloro Group | Influence of Ethyl Group | Combined Effect on Polymer |

|---|---|---|---|

| Solubility | May slightly increase solubility. | Significantly improves solubility in organic solvents. | Enhanced processability and solution-based applications. |

| Conductivity | Can modify the electronic structure, potentially altering conductivity levels. | May slightly decrease conductivity due to steric effects. | Tailorable electronic properties for specific sensor or device applications. |

| Morphology | Can influence intermolecular packing and chain conformation. | Steric hindrance can affect the self-assembly of polymer chains. | Control over the nanostructure of the resulting polymer film or powder. |

| Thermal Stability | The C-Cl bond can influence the degradation pathway of the polymer. | Alkyl groups can affect the onset of thermal degradation. | Modified thermal and environmental stability profile. |

Intermediacy in the Synthesis of Functional Dyes and Pigments

Aromatic amines are foundational components in the synthesis of a vast range of organic dyes and pigments. epa.gov The synthesis of azo dyes, for example, classically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species such as a phenol (B47542) or another aniline derivative.

This compound is a suitable candidate for the role of the diazo component in the synthesis of azo dyes. The process would involve treating this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to generate a diverse palette of colors. The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component.

The substituents on the this compound ring play a critical role in the final properties of the dye:

The chloro group can enhance the lightfastness of the dye.

The ethyl group can improve the dye's solubility in the application medium and may influence its affinity for certain substrates.

Research on dyes derived from similar compounds, such as 3-chloroaniline (B41212) and 4-bromoaniline, has demonstrated their successful application in dyeing polyester (B1180765) fabrics, yielding excellent color fastness. researchgate.net This indicates the potential of this compound to serve as an intermediate for high-performance disperse dyes for synthetic fibers.

Table 2: Potential Dye Classes Synthesized from this compound

| Dye Class | Synthetic Role of this compound | Potential Coupling Partners | Resulting Dye Characteristics |

|---|---|---|---|

| Azo Dyes | Acts as the diazo component after diazotization. | Phenols, naphthols, aromatic amines, pyrazolones. | Wide range of colors (yellow, orange, red, brown); good fastness properties. |

| Disperse Dyes | Serves as a hydrophobic building block for non-ionic dyes. | Various substituted anilines and phenols. | Suitable for dyeing synthetic fibers like polyester and nylon. |

| Pigments | Forms the core structure of certain organic pigments. | Complex coupling components to create insoluble colorants. | High stability and lightfastness for use in paints, inks, and plastics. |

Building Block in the Development of Advanced Organic Molecules

The term "building block" in organic chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound, with its reactive amino group and substituted aromatic ring, is a valuable building block for the synthesis of advanced organic molecules, particularly in the fields of medicinal chemistry and materials science.

The reactivity of the amino group allows for a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of further alkyl groups on the nitrogen atom. orgsyn.org

Sulfonylation: Formation of sulfonamides by reaction with sulfonyl chlorides.

Participation in C-N bond-forming cross-coupling reactions.

These reactions transform the aniline into a more complex intermediate, which can then be carried forward through multi-step synthetic sequences. The chloro and ethyl groups on the ring are not merely passive spectators; they exert significant steric and electronic influence, guiding the regioselectivity of subsequent reactions and modifying the properties of the final target molecule. For instance, related chlorinated and alkylated anilines are used as building blocks for sterically demanding ligands used in catalysis. researchgate.net

Table 3: Representative Synthetic Transformations of this compound as a Building Block

| Reaction Type | Reagents | Product Class | Significance of Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | N-(4-chloro-3-ethylphenyl)amides | Intermediates for pharmaceuticals and agrochemicals. |

| Schiff Base Formation | Aromatic aldehydes | Imines (Schiff bases) | Precursors to heterocyclic compounds and ligands for metal complexes. |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-chloro-3-ethylphenyl)sulfonamides | Important motifs in medicinal chemistry with a range of biological activities. |

| Carbamate Formation | Phosgene derivatives, Chloroformates | Carbamates and Ureas | Key functional groups in polymers (polyurethanes) and bioactive molecules. |

Utilization in Complex Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements as members of their ring(s), are ubiquitous in medicinal chemistry, natural products, and materials science. Substituted anilines are common starting materials for the construction of a wide variety of heterocyclic ring systems.

This compound can be employed as a key precursor in the synthesis of several important classes of heterocycles, most notably quinolines. The Vilsmeier-Haack reaction, for example, can be used to cyclize substituted acetanilides (derived from the corresponding aniline) into chloro-substituted quinolines. researchgate.netallresearchjournal.com These quinoline (B57606) scaffolds are themselves valuable intermediates for further functionalization.

Other synthetic strategies where this compound could be utilized include:

Skraup synthesis or Doebner-von Miller reaction for quinoline synthesis.

Fischer indole (B1671886) synthesis to produce substituted indoles.

Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.

As a nucleophile in reactions with bifunctional electrophiles to construct various five- or six-membered heterocyclic rings.

The presence of the chloro and ethyl groups on the aniline starting material becomes incorporated into the final heterocyclic product, providing specific points for further modification or influencing the molecule's biological activity and physical properties. Building blocks like 4-chloro-3-formylcoumarin demonstrate the versatility of chloro-substituted aromatics in generating a multitude of fused heterocyclic systems. rsc.org

Table 4: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Potential Synthetic Route | Reagents/Conditions | Significance of Heterocycle |

|---|---|---|---|

| Quinolines | Vilsmeier-Haack Reaction, Skraup Synthesis | POCl₃, DMF; Glycerol, H₂SO₄, oxidant | Core structure in many antimalarial, antibacterial, and anticancer drugs. |

| Indoles | Fischer Indole Synthesis | Reaction of a derived hydrazine (B178648) with a ketone or aldehyde. | Privileged scaffold in pharmacology; present in many natural products. |

| Benzimidazoles | Phillips-Ladenburg Synthesis | Condensation with a carboxylic acid or its derivative. | Important class of anthelmintic drugs and materials for organic electronics. |

| Quinazolines | Niementowski Quinazoline Synthesis | Reaction with anthranilic acid derivatives. | Display a broad range of biological activities including anticancer and anti-inflammatory. |

Environmental Fate and Degradation Pathways

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 4-Chloro-3-ethylaniline (B6227273) is subject to degradation processes that determine its persistence and potential for long-range transport. The primary mechanisms of atmospheric degradation for organic compounds are reactions with photochemically-produced radicals and direct photolysis.

The principal pathway for the atmospheric degradation of most organic chemicals is through reaction with hydroxyl (OH) radicals. These highly reactive radicals are formed in the atmosphere through photochemical processes and are often referred to as the "detergent" of the troposphere.

For this compound, the rate of this reaction can be estimated using computational models. The AOPWIN™ (Atmospheric Oxidation Program for Windows) model within EPI Suite™ predicts the rate constant for the gas-phase reaction between this compound and OH radicals. Based on these predictions, an atmospheric half-life can be calculated, which is the time it takes for half of the initial amount of the compound to be degraded.

Table 1: Predicted Atmospheric Degradation of this compound by Hydroxyl Radicals

| Parameter | Predicted Value | Method |

| OH Radical Reaction Rate Constant | 8.84 x 10-11 cm3/molecule-sec | AOPWIN™ v1.92 |

| Atmospheric Half-life (12-hr day, 1.5x106 OH/cm3) | 1.46 hours | AOPWIN™ v1.92 |

This data is based on computational predictions and not on experimental measurements.

The predicted short atmospheric half-life of 1.46 hours suggests that this compound is likely to be rapidly degraded in the atmosphere and would not persist long enough for significant long-range transport.

Direct photolysis is a process where a chemical is broken down by absorbing light energy directly from the sun. The potential for direct photolysis depends on whether the chemical can absorb light in the environmentally relevant UV spectrum (wavelengths greater than 290 nm). While specific experimental data on the photolytic stability of this compound is not available, the photolytic behavior of related compounds like 4-chloroaniline (B138754) has been studied. 4-chloroaniline can undergo phototransformation in aqueous solutions under simulated sunlight, leading to the formation of various photoproducts. This suggests that direct photolysis could be a relevant degradation pathway for this compound in both the atmosphere and sunlit surface waters. However, without specific absorption spectra for this compound, the significance of this pathway remains an estimation.

Aquatic Biodegradation Processes

When this compound enters aquatic environments, its fate is largely determined by its susceptibility to biodegradation by microorganisms. Biodegradation is a key process that can lead to the complete mineralization of organic pollutants.

Studies on analogous compounds, such as 4-chloroaniline, have shown that it can be biodegraded by certain bacteria isolated from soil and contaminated sites. For instance, some bacterial strains can utilize 4-chloroaniline as a sole source of carbon and nitrogen. The biodegradation of chlorinated anilines can be influenced by factors such as the concentration of the compound and the presence of other organic substances that can serve as co-metabolites.

Table 2: Predicted Aerobic Biodegradation of this compound

| Model | Prediction | Interpretation |

| BIOWIN™ v4.10 Linear Model | 0.63 | Biodegrades quickly |

| BIOWIN™ v4.10 Non-Linear Model | 0.82 | Biodegrades quickly |

| Ultimate Biodegradation Timeframe | Weeks | Based on expert survey |

| Primary Biodegradation Timeframe | Days-Weeks | Based on expert survey |

This data is based on computational predictions and not on experimental measurements.

The predictions from the BIOWIN™ model suggest that this compound is likely to undergo rapid aerobic biodegradation in aqueous environments, with a predicted timeframe of days to weeks for primary degradation and weeks for ultimate degradation.

Computational models can provide estimates for these parameters for this compound.

Table 3: Predicted Environmental Persistence and Mobility of this compound

| Parameter | Predicted Value | Method | Interpretation |

| Soil Adsorption Coefficient (Koc) | 338.8 L/kg | KOCWIN™ v2.00 | Moderate mobility in soil |

| Bioaccumulation Factor (BCF) | 29.51 | BCFBAF™ v3.01 | Low potential for bioaccumulation |

| Henry's Law Constant | 2.15 x 10-6 atm-m3/mole | HENRYWIN™ v3.20 | Low volatility from water |

This data is based on computational predictions and not on experimental measurements.

The predicted Koc value suggests that this compound will have moderate mobility in soil, indicating some potential for leaching into groundwater. The low predicted BCF value suggests that the compound is not likely to bioaccumulate significantly in aquatic organisms. Its low predicted Henry's Law constant indicates a low tendency to volatilize from water into the atmosphere.

Q & A

Q. What unresolved questions exist in the compound’s applications as a pharmaceutical intermediate?

- Methodological Answer : Conduct a systematic literature review (PubMed, Reaxys) to identify gaps, such as unexplored Suzuki-Miyaura couplings. Prioritize studies on enantioselective synthesis using chiral ligands (e.g., BINAP) .

Methodological Guidelines

- Ethical Compliance : Declare IRB approval (include committee name, date, and protocol number) for studies involving biological systems .

- Data Presentation : Include raw data tables in appendices and processed data (e.g., kinetic plots) in the main text. Use error bars representing ±2σ for reproducibility .

- Statistical Rigor : Apply Tukey’s HSD test for post-hoc ANOVA comparisons. Report p-values with effect sizes (Cohen’s d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.